

Foreword: The Strategic Value of Substituted Benzoic Acids

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Compound of Interest

Compound Name: *3-Bromo-2-ethylbenzoic acid*

CAS No.: 99548-72-8

Cat. No.: B3030877

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In the landscape of modern drug discovery and materials science, the strategic importance of functionalized building blocks cannot be overstated. Aryl halides and carboxylic acids represent two of the most versatile functional groups in synthetic organic chemistry. **3-Bromo-2-ethylbenzoic acid**, a molecule combining both these features within a specifically substituted aromatic scaffold, serves as a quintessential example of a high-value intermediate. Its architecture is not a random assortment of functionalities; rather, it is a carefully arranged platform designed for selective, sequential chemical transformations. The ortho-ethyl group sterically influences the adjacent carboxylic acid, while the meta-bromo substituent provides a robust handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth examination of the chemical properties, reactivity, and synthetic utility of **3-Bromo-2-ethylbenzoic acid** (CAS No. 99548-72-8), offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The data presented below are synthesized from publicly available databases and supplier technical sheets.^{[1][2][3][4][5]}

Property	Value	Source(s)
CAS Number	99548-72-8	[2][3][4]
Molecular Formula	C ₉ H ₉ BrO ₂	[1][5]
Molecular Weight	229.07 g/mol	[1]
IUPAC Name	3-bromo-2-ethylbenzoic acid	[4][5]
Appearance	White to off-white crystalline solid (inferred)	[6][7]
Purity	≥97% (typical commercial grade)	[1][4]
SMILES	<chem>CCC1=C(C=CC=C1Br)C(=O)O</chem>	[2][4]
InChIKey	VXQLZSPAHPVPE-UHFFFAOYSA-N	[2][5]
Storage	Store at 0-8 °C, sealed in a dry environment	[3][4]

Spectroscopic Profile: A Structural Elucidation

Spectroscopic data is not merely for confirmation; it is for understanding the electronic and steric environment of the molecule. The following is an expert interpretation of the expected spectral characteristics.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is highly diagnostic. The ethyl group presents as a triplet around 1.2 ppm (–CH₃) and a quartet around 2.8 ppm (–CH₂–), a classic signature. The three aromatic protons will appear in the 7.0-8.0 ppm region, with their coupling patterns revealing their relative positions. The carboxylic acid proton is typically observed as a broad singlet far downfield, often above 10 ppm.
- ¹³C NMR Spectroscopy:** The carbon spectrum will show nine distinct signals. Key signals include the carbonyl carbon of the acid group (~170 ppm), six unique aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the two aliphatic carbons of the ethyl group.

- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by the carboxylic acid functionality. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm^{-1} . A sharp, strong C=O stretching absorption will be prominent around 1700 cm^{-1} . Aromatic C-H and C=C stretching bands will also be visible.^{[8][9][10]}
- **Mass Spectrometry:** The most telling feature in the mass spectrum is the isotopic signature of bromine. Due to the nearly 1:1 natural abundance of ^{79}Br and ^{81}Br isotopes, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity at m/z 229 and 231, respectively.^{[11][12]} This provides unambiguous confirmation of a single bromine atom in the molecule.

Synthesis and Chemical Reactivity

The true power of **3-Bromo-2-ethylbenzoic acid** lies in its predictable and versatile reactivity, which allows for its incorporation into more complex molecular architectures.

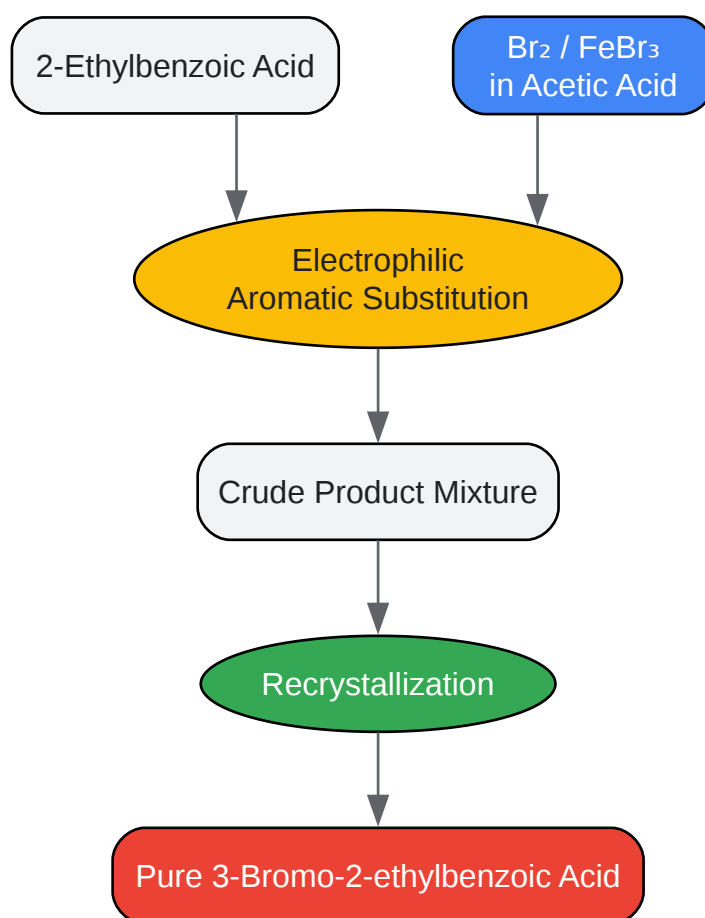
A Plausible Synthetic Workflow

While multiple synthetic routes exist, a common strategy involves the selective bromination of 2-ethylbenzoic acid. The ethyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Their combined influence directs the incoming electrophile (bromine) to the desired position.

Protocol: Electrophilic Bromination of 2-Ethylbenzoic Acid

- **Dissolution:** Dissolve 2-ethylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
- **Catalyst Addition:** Introduce a catalytic amount of a Lewis acid (e.g., FeCl_3 or FeBr_3) to polarize the bromine.
- **Bromination:** Slowly add a solution of bromine (Br_2 , 1.0-1.1 eq) in acetic acid to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain control.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

- Quenching: Carefully pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.
- Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization, to yield **3-Bromo-2-ethylbenzoic acid**.



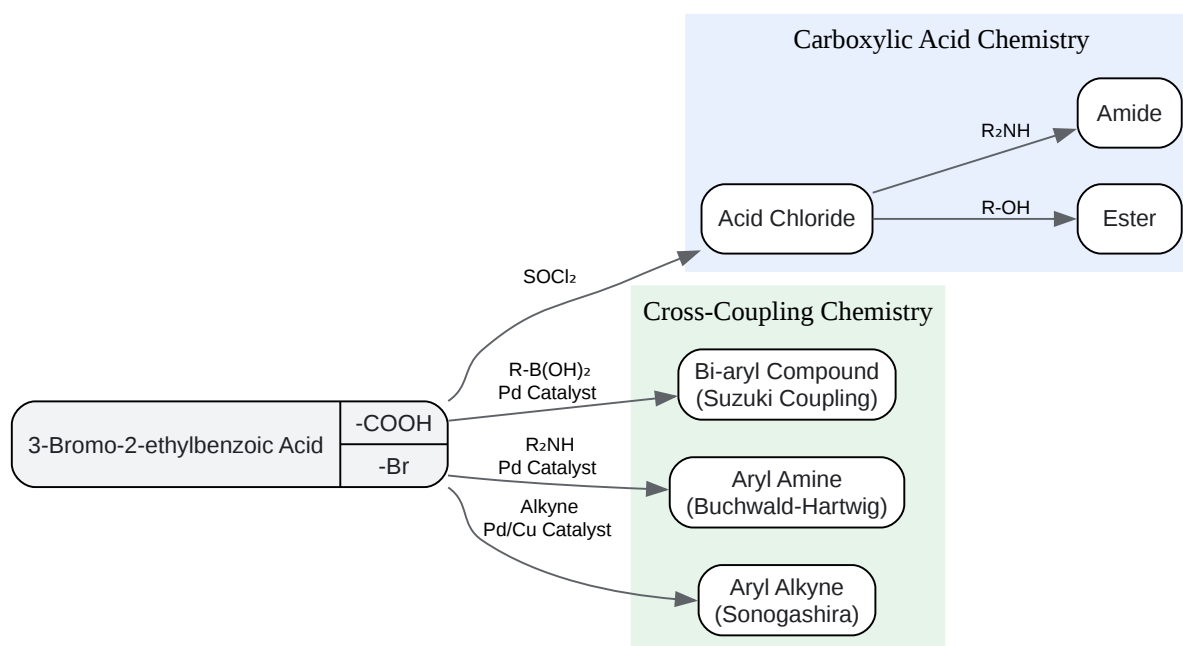
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Caption: Plausible synthesis of **3-Bromo-2-ethylbenzoic acid**.

Core Reactivity: A Dual-Functionality Platform

The molecule's structure allows for selective reactions at two primary sites: the carboxylic acid and the carbon-bromine bond. This orthogonality is critical for multi-step syntheses.

- Reactions at the Carboxylic Acid: The $-\text{COOH}$ group can be readily converted into other functionalities. Treatment with thionyl chloride (SOCl_2) or oxalyl chloride yields the highly reactive acid chloride, which is a precursor to esters, amides, and other derivatives.
- Reactions at the C-Br Bond: The bromine atom is a gateway for modern cross-coupling chemistry.^[13] It readily participates in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of new C-C, C-N, and C-O bonds. This is the primary reason for its utility as a building block in drug discovery, allowing for the "stitching" together of complex molecular fragments.



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Caption: Key reactivity pathways of **3-Bromo-2-ethylbenzoic acid**.

Applications in Drug Discovery and Development

Benzoic acid and its derivatives are privileged structures in medicinal chemistry, appearing in a vast array of therapeutic agents.[\[14\]](#)[\[15\]](#) **3-Bromo-2-ethylbenzoic acid** serves not as an active pharmaceutical ingredient (API) itself, but as a crucial intermediate for constructing APIs.

- **Scaffold Elaboration:** In fragment-based or lead optimization campaigns, this molecule can be used to introduce the 2-ethylbenzoic acid moiety onto another molecular core via cross-coupling at the bromine position. The carboxylic acid can then serve as a handle for improving solubility or as a key binding element (e.g., to a zinc metalloenzyme or an arginine residue in a protein active site).
- **Prodrug Strategies:** The carboxylic acid can be masked as an ester or another labile group to create a prodrug. This strategy is often employed to improve pharmacokinetic properties such as oral bioavailability or to reduce off-target effects.[\[16\]](#)
- **Fine-Tuning Physicochemical Properties:** The ethyl group provides a degree of lipophilicity, while the bromine can engage in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. The carboxylic acid is a potent hydrogen bond donor and acceptor. The combination of these features allows medicinal chemists to fine-tune the properties of a lead compound.

Safety, Handling, and Disposal

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The following guidance is based on data for structurally similar compounds.[\[17\]](#)[\[18\]](#)[\[19\]](#)

- **Hazard Identification:**
 - Causes skin irritation (H315).[\[18\]](#)
 - Causes serious eye irritation (H319).[\[18\]](#)
 - May cause respiratory irritation (H335).[\[18\]](#)
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear safety glasses with side-shields or chemical goggles.[\[19\]](#)
 - **Hand Protection:** Wear chemically resistant gloves (e.g., nitrile).[\[19\]](#)

- Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[19][20]
- Handling and Storage:
 - Handle in accordance with good industrial hygiene and safety practices.[19]
 - Avoid formation of dust.[21]
 - Keep containers tightly closed in a dry, cool, and well-ventilated place.[21][22]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow product to enter drains.[19][23]

References

- Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. (n.d.). Google Cloud.
- **3-Bromo-2-ethylbenzoic acid**. (n.d.). AbacipharmTech. Retrieved January 30, 2026, from [\[Link\]](#)
- The Role of 3-Bromo-4-methylbenzoic Acid in Advancing Chemical Research. (2026, January 26). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 30, 2026, from [\[Link\]](#)
- 3-Bromobenzoic acid | C7H5BrO2. (n.d.). PubChem, National Institutes of Health. Retrieved January 30, 2026, from [\[Link\]](#)
- **3-Bromo-2-ethylbenzoic acid** | C9H9BrO2. (n.d.). PubChem, National Institutes of Health. Retrieved January 30, 2026, from [\[Link\]](#)
- 3-Bromo-2-methylbenzoic Acid | C8H7BrO2. (n.d.). PubChem, National Institutes of Health. Retrieved January 30, 2026, from [\[Link\]](#)
- Benzoic acid, 3-bromo-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [\[Link\]](#)

- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PubMed Central, National Institutes of Health. Retrieved January 30, 2026, from [[Link](#)]
- Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved January 30, 2026, from [[Link](#)]
- Prodrugs as empowering tools in drug discovery and development. (2024, January 16). Chemical Society Reviews (RSC Publishing). Retrieved January 30, 2026, from [[Link](#)]
- 3-Ethylbenzoic acid | C₉H₁₀O₂. (n.d.). ATB (Automated Topology Builder). Retrieved January 30, 2026, from [[Link](#)]
- Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. Retrieved January 30, 2026, from [[Link](#)]
- Preparation of 3-bromobenzoic acid. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [[Link](#)]
- SAFETY DATA SHEET: 3-Bromobenzoic acid. (2025, September 5). Thermo Fisher Scientific. Retrieved January 30, 2026, from [[Link](#)]
- CAS 585-76-2 suppliers, 3-Bromo Benzoic Acid suppliers. (n.d.). Pharma Info Source. Retrieved January 30, 2026, from [[Link](#)]
- 3-Bromo-benzoic acid - Optional[¹H NMR]. (n.d.). SpectraBase. Retrieved January 30, 2026, from [[Link](#)]
- Benzoic acid, 3-bromo-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [[Link](#)]
- Ethyl 2-bromobenzoate. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [[Link](#)]

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Sources

- [1. aceschem.com \[aceschem.com\]](#)
- [2. 3-Bromo-2-ethylbenzoic acid - AbacipharmTech-Global Chemical supplier \[abacipharma.com\]](#)
- [3. 3-bromo-2-ethylbenzoic acid;CAS No.:99548-72-8 \[chemshuttle.com\]](#)
- [4. 3-bromo-2-ethylbenzoic acid 97% | CAS: 99548-72-8 | AChemBlock \[achemblock.com\]](#)
- [5. 3-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 46941397 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. innospk.com \[innospk.com\]](#)
- [7. 3-Bromobenzoic acid | 585-76-2 \[chemicalbook.com\]](#)
- [8. 3-Bromobenzoic acid\(585-76-2\) IR Spectrum \[chemicalbook.com\]](#)
- [9. 2-Bromobenzoic acid\(88-65-3\) IR Spectrum \[chemicalbook.com\]](#)
- [10. Benzoic acid, 3-bromo- \[webbook.nist.gov\]](#)
- [11. Benzoic acid, 3-bromo-, ethyl ester \[webbook.nist.gov\]](#)
- [12. ETHYL 3-BROMOBENZOATE\(24398-88-7\) 1H NMR \[m.chemicalbook.com\]](#)
- [13. nbinno.com \[nbinno.com\]](#)
- [14. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. preprints.org \[preprints.org\]](#)
- [16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [17. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [18. 3-Bromo-2-methylbenzoic Acid | C8H7BrO2 | CID 2735590 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [19. cdhfinechemical.com \[cdhfinechemical.com\]](#)
- [20. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [21. fishersci.com \[fishersci.com\]](#)

- [22. assets.thermofisher.com](https://assets.thermofisher.com) [assets.thermofisher.com]
- [23. cdhfinechemical.com](https://cdhfinechemical.com) [cdhfinechemical.com]
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